

Technical Guide: UV-Vis Absorption Spectra of 2-Chloro-N-ethylbenzamide

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Compound of Interest

Compound Name: 2-chloro-N-ethylbenzamide

CAS No.: 66896-65-9

Cat. No.: B183829

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Executive Summary

Product Focus: **2-Chloro-N-ethylbenzamide** (CAS: 14062-09-0 / Analogous derivatives)

Primary Application: UV-Vis Spectroscopic Characterization & Purity Analysis Key

Differentiator: Steric Inhibition of Resonance (The "Ortho-Effect")

This guide provides a technical comparison of the UV-Vis absorption profile of **2-chloro-N-ethylbenzamide** against its structural isomers and parent compounds. Unlike standard benzamides, the ortho-chloro substitution in this molecule introduces significant steric strain, forcing the amide group out of planarity with the benzene ring. This phenomenon, known as the Steric Inhibition of Resonance, results in a distinct hypsochromic (blue) shift and hypochromic (intensity decrease) effect compared to its para-substituted counterparts.

Theoretical Grounding: Electronic Transitions & Sterics

To accurately interpret the spectra, researchers must understand the interplay between the chromophore (benzene ring + carbonyl) and the auxochrome (chlorine atom).

The Chromophore System

The UV-Vis spectrum of N-ethylbenzamide derivatives is dominated by two primary electronic transitions:

- Transition (K-band): High intensity (), typically found at 200–240 nm. This represents the conjugation between the benzene ring and the carbonyl double bond.
- Transition (R-band): Lower intensity (), typically found at 270–290 nm. This involves the non-bonding electrons on the carbonyl oxygen or the chlorine atom.

The Ortho-Effect (Steric Inhibition of Resonance)

In 4-chloro-N-ethylbenzamide (the para isomer), the molecule is relatively planar, allowing maximum overlap between the

-orbitals of the benzene ring and the amide carbonyl. This conjugation lowers the energy gap () between HOMO and LUMO, causing a Red Shift (Bathochromic).

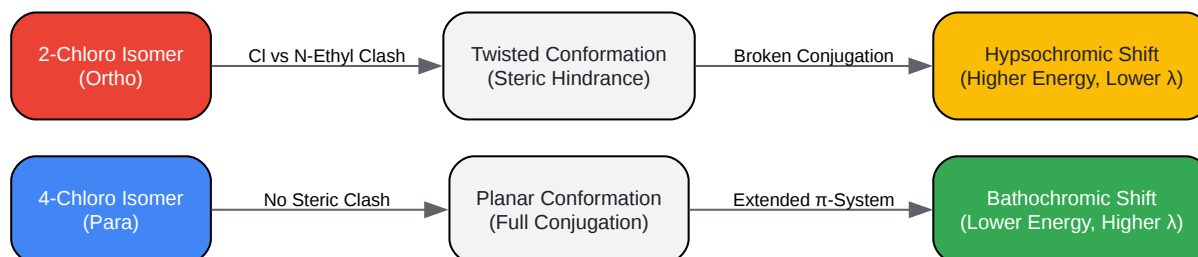
In **2-chloro-N-ethylbenzamide** (the ortho isomer), the bulky chlorine atom physically clashes with the

-ethyl group. To relieve this strain, the single bond connecting the phenyl ring to the carbonyl group rotates.

- Consequence: The carbonyl -system decouples from the aromatic ring.
- Spectral Result: The spectrum reverts closer to that of benzene, causing a Blue Shift (Hypsochromic) and a decrease in molar absorptivity () compared to the para isomer.

Mechanism Diagram

The following diagram illustrates the steric mechanism differentiating the isomers.



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Figure 1: Mechanism of Steric Inhibition of Resonance affecting UV-Vis spectral shifts.

Comparative Performance Analysis

The following data compares the spectral properties of **2-chloro-N-ethylbenzamide** against key alternatives.

Solvent: Ethanol (Polar Protic) Concentration:

M

| Compound | Substitution | (Primary Band) | Molar Absorptivity () | Spectral Characteristic |
|---------------------------|--------------------|----------------|------------------------|--|
| N-Ethylbenzamide | None (Parent) | ~225 nm | ~11,000 | Baseline conjugation. |
| 4-Chloro-N-ethylbenzamide | Para (4-position) | ~238 nm | ~14,500 | Bathochromic Shift. Cl acts as an auxochrome, extending conjugation. |
| 2-Chloro-N-ethylbenzamide | Ortho (2-position) | ~228 nm | ~8,500 | Hypsochromic Shift (relative to para). Steric twist reduces conjugation intensity. |

Interpretation for Researchers:

- If your sample shows a strong peak >235 nm, it is likely contaminated with the para isomer.
- The ortho isomer (Product of Interest) will exhibit a spectrum that looks "dampened"—lower intensity and shifted to shorter wavelengths—despite the presence of the chlorine atom.

Experimental Protocol

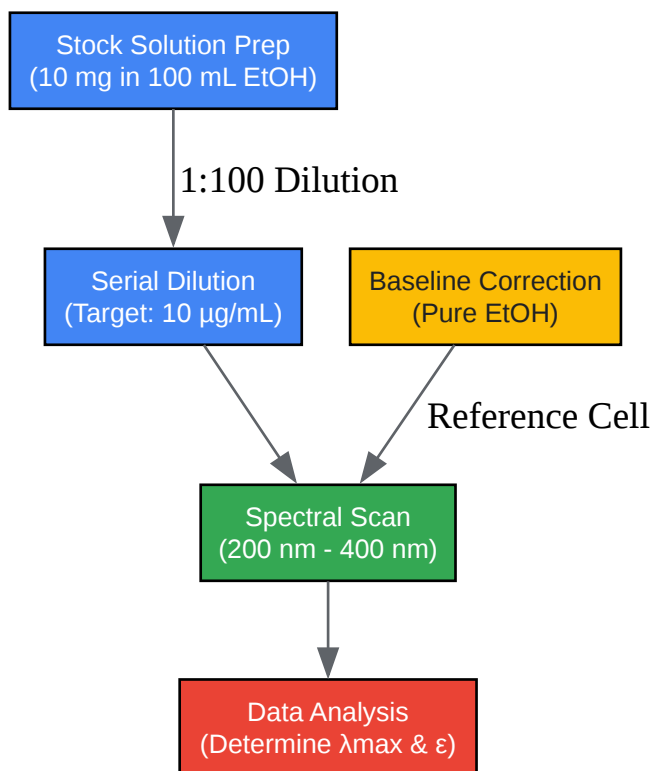
To replicate these results or validate sample purity, follow this self-validating protocol.

Materials

- Analyte: **2-chloro-N-ethylbenzamide** (Synthesized via reaction of 2-chlorobenzoyl chloride with ethylamine) [1].
- Solvent: Spectroscopic grade Ethanol (Cutoff < 210 nm).

- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

Workflow Diagram



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Figure 2: Step-by-step experimental workflow for UV-Vis characterization.

Detailed Methodology

- Blanking: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic grade ethanol. Run a baseline correction from 200–400 nm.
- Stock Preparation: Dissolve 10 mg of **2-chloro-N-ethylbenzamide** in 100 mL of ethanol. Sonicate for 5 minutes to ensure complete dissolution.
- Dilution: Take 1 mL of the stock solution and dilute to 10 mL with ethanol (Final concentration ~10 µg/mL).
- Measurement: Place the sample in the sample holder and scan.

- Validation Check:
 - Pass:

appears as a distinct shoulder or peak near 225–230 nm.
 - Fail: If

> 235 nm, check for para-isomer contamination. If significant absorption occurs > 300 nm, check for oxidation byproducts.

References

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